

The Dual-Faceted Role of SKF-83566 in Neuroscience: A Technical Guide

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Compound of Interest		
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Abstract

SKF-83566 is a versatile pharmacological tool in neuroscience research, primarily recognized as a potent and selective antagonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1] This technical guide provides an in-depth overview of its core functionalities, detailing its mechanism of action, off-target effects, and applications in elucidating complex neural circuits. Quantitative data from key studies are summarized, and experimental protocols are outlined to facilitate the replication and extension of previous findings. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of SKF-83566's role in advancing our knowledge of dopaminergic systems and beyond.

Core Pharmacological Profile

SKF-83566 is a blood-brain barrier-permeable and orally active compound that has been instrumental in dissecting the functions of D1-like dopamine receptors.[2][3] Its primary mechanism of action is the competitive antagonism of these receptors. However, its pharmacological profile is complex, exhibiting significant interactions with other key neural targets.

Dopamine D1/D5 Receptor Antagonism



The principal utility of SKF-83566 lies in its high affinity for D1 and D5 dopamine receptors, where it acts as a potent antagonist.[4] This property has been leveraged in numerous studies to investigate the role of these receptors in various physiological and pathological processes, including learning, memory, and addiction.[5][6] For instance, the R-enantiomer of SKF-83566 has been shown to stereoselectively block stereotyped behaviors induced by dopamine agonists.[7]

Dopamine Transporter (DAT) Inhibition

A critical consideration when using SKF-83566 is its concurrent inhibitory effect on the dopamine transporter (DAT).[8][9] This action can confound the interpretation of data intended to solely reflect D1 receptor antagonism, as DAT inhibition leads to increased extracellular dopamine concentrations.[8] This dual action, however, also presents unique research opportunities, such as investigating the combined effects of D1 receptor blockade and DAT inhibition.[9][10]

Other Off-Target Activities

SKF-83566 also demonstrates weaker competitive antagonism at vascular 5-HT2 receptors.[2] [11] Additionally, it has been shown to selectively inhibit adenylyl cyclase 2 (AC2) over AC1 and AC5.[2][11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SKF-83566's interactions with its primary and secondary targets.



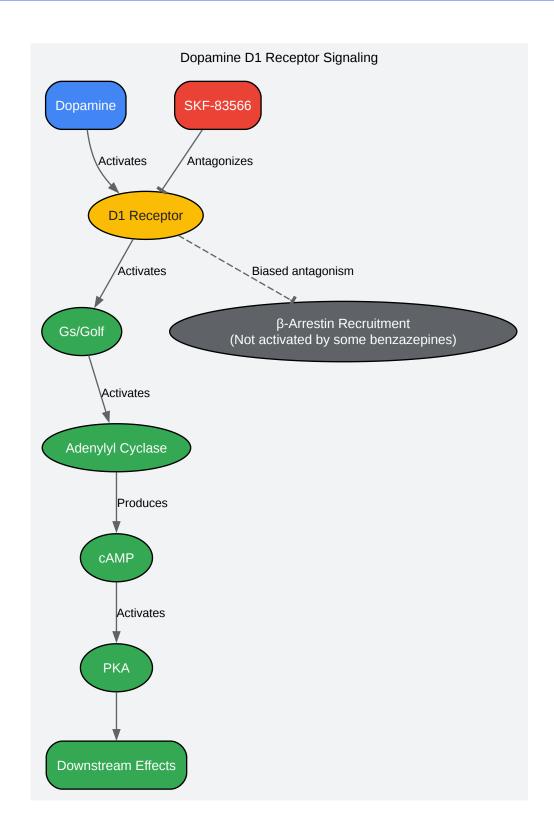
Target	Interaction	Value	Species/Tissue	Reference
Dopamine Receptor D1	Antagonist Ki	0.4 nM	Not Specified	
5-HT2 Receptor	Antagonist Ki	11 nM	Vascular	[2][11]
Dopamine Transporter (DAT)	Competitive Inhibitor IC50	5.7 μM (or 5.73 μM)	LLc-PK cells expressing rat DAT	[2][8][9][11][12]
[3H]CFT Binding to DAT	Inhibitor IC50	0.51 μΜ	LLc-PK-rDAT cells	[8][9][10]
[3H]CFT Binding to DAT	Inhibitor IC50	0.77 μΜ	LLc-PK-rDAT cell membranes	[2][11][12]
Adenylyl Cyclase 2 (AC2)	Selective Inhibitor	~95% inhibition at 30 µM	In vitro	[4]
Peak Evoked Extracellular DA	EC50 for enhancement	1.3 μΜ	Rat striatal slices	[2][8][12]

Table 1: Binding Affinities and Inhibitory Concentrations of SKF-83566.

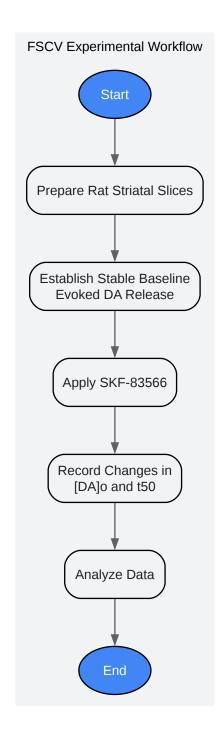
Signaling Pathways

SKF-83566's interaction with the D1 receptor primarily impacts G protein-dependent signaling. Notably, some studies suggest that certain benzazepine ligands, a class to which SKF-83566 belongs, can act as biased agonists, failing to recruit β-arrestin or promote receptor internalization.[13] This biased signaling is a crucial aspect to consider when designing and interpreting experiments.









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